3-Amino-3-(3-methyl-4-nitrophenyl)cyclobutan-1-ol
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Overview
Description
3-Amino-3-(3-methyl-4-nitrophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a cyclobutanol ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methyl-4-nitrophenyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-4-nitrobenzaldehyde with a suitable amine in the presence of a cyclizing agent can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories using small-scale synthetic techniques. The scalability of these methods for industrial production would require further optimization and validation.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-methyl-4-nitrophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
3-Amino-3-(3-methyl-4-nitrophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methyl-4-nitrophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino and nitrophenyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol: Similar structure but with a different position of the nitro group.
3-Amino-3-(2-methyl-4-nitrophenyl)cyclobutan-1-ol: Similar structure with a different methyl group position.
Uniqueness
3-Amino-3-(3-methyl-4-nitrophenyl)cyclobutan-1-ol is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-amino-3-(3-methyl-4-nitrophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-8(2-3-10(7)13(15)16)11(12)5-9(14)6-11/h2-4,9,14H,5-6,12H2,1H3 |
InChI Key |
WNRPXYDISMVVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CC(C2)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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